

# Application Notes and Protocols for the Synthesis and Purification of Laninamivir

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## Compound of Interest

Compound Name: *Laninamivir*

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These application notes provide detailed protocols for the synthesis and purification of **Laninamivir**, a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.<sup>[1][2]</sup> The document outlines multiple synthetic strategies, offering flexibility in starting materials and reaction pathways. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using DOT language diagrams.

## Introduction to Laninamivir

**Laninamivir** is a long-acting neuraminidase inhibitor administered via inhalation.<sup>[1][3]</sup> Its prodrug, **Laninamivir** octanoate, is hydrolyzed in the lungs to the active form, **Laninamivir**, which exhibits a prolonged therapeutic effect.<sup>[4][5]</sup> The synthesis of **Laninamivir** and its octanoate prodrug involves multi-step chemical processes, which are detailed in the following sections.

## Synthetic Strategies for Laninamivir and Laninamivir Octanoate

Several synthetic routes for **Laninamivir** and its prodrug have been developed, primarily starting from commercially available carbohydrates or through organocatalytic methods.

## Route 1: Synthesis from N-Acetylneuraminic Acid

This is a common and well-documented approach that utilizes N-acetylneuraminic acid as the starting material. The key steps involve the protection of functional groups, introduction of the guanidinyl group, and subsequent deprotection and esterification to yield the final products.

This protocol is a composite of several reported syntheses and may require optimization based on specific laboratory conditions.[\[6\]](#)

- Protection of N-Acetylneuraminic Acid:
  - Step 1a: Methyl Esterification: Dissolve N-acetylneuraminic acid in methanol and treat with an acid catalyst (e.g., Dowex 50W resin) to form the methyl ester.
  - Step 1b: Isopropylidene Ketal Protection: React the methyl ester with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid in acetone to protect the 8- and 9-hydroxyl groups as an isopropylidene ketal.[\[6\]](#)
  - Step 1c: Silyl Ether Protection: Protect the 7-hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole in DMF.[\[6\]](#)
  - Step 1d: Methylation: Methylate the remaining free hydroxyl group at C-7 with dimethyl sulfate and sodium hydride in DMF to introduce the characteristic methoxy group of **Laninamivir**.[\[6\]](#)
- Introduction of the Guanidinyl Group:
  - Step 2a: Azide Formation: Convert the protected neuraminic acid derivative to an azide at the C-4 position.
  - Step 2b: Reduction of Azide: Reduce the azide to an amine using a reducing agent such as triphenylphosphine.[\[6\]](#)
  - Step 2c: Guanidinylation: React the resulting amine with a guanidinating agent, such as N,N'-di-Boc-thiourea in the presence of mercury(II) chloride and triethylamine, to form the protected guanidine derivative.[\[6\]](#)
- Deprotection and Esterification:

- Step 3a: Deacetylation and Saponification: Remove the acetyl group with methanolic sodium methoxide, followed by saponification of the methyl ester to yield the carboxylic acid.[6]
- Step 3b: Benzhydryl Ester Formation: Protect the carboxylic acid as a benzhydryl ester by reacting with diphenyldiazomethane.[6]
- Step 3c: Selective Octanoylation: Acylate the primary hydroxyl group at C-9 with octanoyl chloride in the presence of triethylamine to form the octanoate ester.[6]
- Step 3d: Final Deprotection: Remove the Boc and benzhydryl protecting groups using trifluoroacetic acid to yield **Laninamivir** octanoate.[6]



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Caption: Synthesis of **Laninamivir** Octanoate from N-Acetylneurameric Acid.

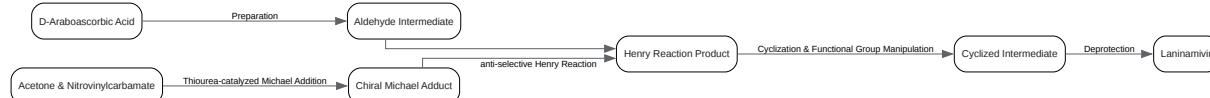
## Route 2: Organocatalytic Synthesis from D-Araboascorbic Acid

An alternative and scalable approach utilizes inexpensive D-araboascorbic acid as the starting material. This route relies on key organocatalytic reactions to establish the stereochemistry of the molecule.[7]

This protocol highlights the key organocatalytic steps as described in the literature.[7]

- Preparation of Aldehyde from D-Araboascorbic Acid:
  - Convert D-araboascorbic acid into a suitable aldehyde intermediate through a series of protection and oxidative cleavage steps.
- Thiourea-Catalyzed Enantioselective Michael Addition:

- React acetone with tert-butyl (2-nitrovinyl)carbamate in the presence of a thiourea-based organocatalyst to generate a key chiral intermediate.
- Anti-Selective Henry Reaction:
  - Couple the Michael adduct with the aldehyde derived from D-araboascorbic acid in an anti-selective Henry (nitroaldol) reaction.
- Cyclization and Functional Group Manipulations:
  - Perform a series of reactions including cyclization, reduction of the nitro group, and introduction of the guanidinyl group to construct the core structure of **Laninamivir**.
- Final Deprotection:
  - Remove all protecting groups to afford **Laninamivir**.



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